molecular formula C12H15N5 B6441521 N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549026-97-1

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B6441521
CAS RN: 2549026-97-1
M. Wt: 229.28 g/mol
InChI Key: LKWFATMXRXHSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (NCPMP) is a novel small molecule that has been developed to target a range of biological processes, including signal transduction, gene regulation, and protein-protein interactions. NCPMP has been used in a variety of laboratory experiments to investigate its potential therapeutic applications.

Scientific Research Applications

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a variety of scientific research applications, including studies of signal transduction, gene regulation, and protein-protein interactions. This compound has been used to study the effects of various hormones on cell proliferation and differentiation, as well as its ability to modulate the activity of the Wnt/β-catenin signaling pathway. This compound has also been used in studies of the regulation of gene expression, as well as to investigate the mechanism of action of various drugs.

Mechanism of Action

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine acts as an agonist at a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. This compound binds to the receptor, which activates the G-protein, causing a cascade of events that result in the production of various intracellular signaling molecules. These signaling molecules then interact with other molecules in the cell, resulting in a variety of physiological responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the regulation of cell proliferation and differentiation, and the modulation of the Wnt/β-catenin signaling pathway. This compound has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages for laboratory experiments, including its low cost and its ability to target a variety of receptors and signaling pathways. Its small size also allows it to be used in a variety of assays and cell-based systems. However, this compound has some limitations, including its limited solubility in water and its limited stability in the presence of light and oxygen.

Future Directions

Potential future directions for N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine include further studies into its mechanism of action, its ability to modulate various signaling pathways, and its potential therapeutic applications. This compound could also be used to study the effects of various drugs on cell proliferation and differentiation, as well as its ability to modulate the activity of various enzymes. Additionally, this compound could be used to investigate the regulation of gene expression, as well as to study the effects of various hormones on cell proliferation and differentiation. Finally, this compound could be used to develop novel therapeutic agents for a variety of diseases.

Synthesis Methods

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is synthesized using a reaction between 4-methyl-1H-pyrazol-1-yl pyrimidin-4-amine and cyclopropylmethyl bromide, which is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through an SN2 mechanism, with the cyclopropylmethyl group replacing the hydrogen atom at the 4-position of the pyrazole ring. The final product is purified by column chromatography.

properties

IUPAC Name

N-(cyclopropylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-9-5-16-17(7-9)12-4-11(14-8-15-12)13-6-10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFATMXRXHSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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